molecular formula C12H20O2 B7873697 1-Cyclopentyl-4,4-dimethylpentane-1,3-dione

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione

Cat. No. B7873697
M. Wt: 196.29 g/mol
InChI Key: RRTHRWSHWOUDED-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-4,4-dimethylpentane-1,3-dione” is a diketone compound with a cyclopentyl group attached. Diketones are organic compounds with two carbonyl groups. The cyclopentyl group is a cycloalkane with five carbon atoms forming a ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a cyclopentyl group (a five-membered carbon ring) and two ketone groups (carbon double-bonded to oxygen) on a pentane backbone. The “4,4-dimethyl” indicates that there are two methyl groups attached to the fourth carbon in the pentane chain .


Chemical Reactions Analysis

As a diketone, this compound would likely undergo reactions typical of carbonyl-containing compounds, such as nucleophilic addition. The presence of the cyclopentyl group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a diketone, it would likely be polar and could potentially form hydrogen bonds with appropriate partners .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the “mechanism of action” for a chemical compound .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. Standard safety procedures should always be followed when handling chemical compounds .

Future Directions

Future studies could aim to synthesize this compound and study its properties and potential applications. Its reactivity could be explored in the context of various chemical reactions .

properties

IUPAC Name

1-cyclopentyl-4,4-dimethylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-12(2,3)11(14)8-10(13)9-6-4-5-7-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTHRWSHWOUDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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